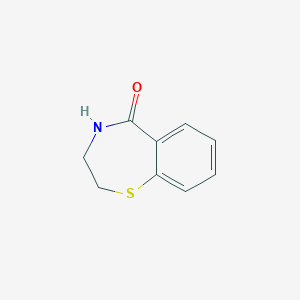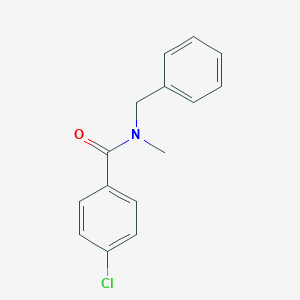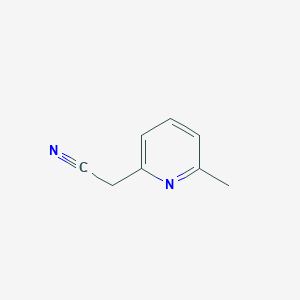
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a carboxylic acid group and a methyl group on the pyrrole ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization . For instance, the condensation of 2,4,4-trimethoxybutan-1-amine under reflux conditions can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
化学反应分析
Types of Reactions: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols or amines.
科学研究应用
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism by which 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and influence biological pathways .
相似化合物的比较
1-Methyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrole structure but differs in oxidation state.
2,5-Dihydro-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxamide: The amide derivative has different chemical properties and uses.
Uniqueness: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
1-methyl-2,5-dihydropyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVQMZAYAYIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)






![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
